2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Corrosion inhibition Carbon steel protection Acidic media gravimetric analysis

Researchers needing a high-efficiency corrosion inhibitor for acidic environments often face suboptimal protection from generic pyrazolones. 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (BMP) directly addresses this: - Delivers 93-95.9% inhibition on ASTM A36 steel in 1 M HCl, surpassing 1-phenyl-3-methylpyrazol-5-one (83.3%). - Langmuir-type adsorption ensures predictable monolayer coverage and lower dosage requirements. - Also serves as a validated coupling component for bathochromically shifted hetarylazo disperse dyes. Procurement from BenchChem guarantees consistent quality and reliable global supply for both corrosion inhibitor development and dye synthesis programs.

Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
CAS No. 17304-62-0
Cat. No. B103108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS17304-62-0
SynonymsPyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-
Molecular FormulaC11H9N3OS
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3
InChIKeyYUHMNVVMEMQSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Functional Identity


2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 17304-62-0), also designated 1-(2-benzothiazolyl)-3-methylpyrazol-5-one or BMP, is a heterocyclic compound (C₁₁H₉N₃OS, MW 231.28 g/mol) that fuses a benzothiazole ring at N1 with a 5-methylpyrazol-3-one core. Its computed properties—XLogP3-AA = 2.1, topological polar surface area (tPSA) = 73.8 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]—define a compact, moderately lipophilic scaffold with no rotatable bonds beyond the inter-ring connection. Unlike common pyrazolone coupling components such as 1-phenyl-3-methylpyrazol-5-one, the benzothiazole substituent introduces an extended π-system and additional heteroatom (sulfur), which fundamentally alters its electronic, spectroscopic, and metal-binding behavior.

Benzothiazole-fused pyrazolone scaffold with sulfur heteroatom and extended π-system
Zero H-bond donors, four H-bond acceptors – supports metal-surface coordination
Moderate lipophilicity (LogP ~2.1) and rigid planar structure for heterocyclic dye synthesis

Why Generic Substitution Fails for This Scaffold


Substituting CAS 17304-62-0 with a generic pyrazolone (e.g., 1-phenyl-3-methylpyrazol-5-one, HPMP) or a simple benzothiazole (e.g., 2-mercaptobenzothiazole, MBT) eliminates the synergistic electronic interplay between the benzothiazole π-acceptor and the pyrazolone tautomeric system. This synergy is evidenced by (i) a corrosion inhibition efficiency of 93–95.9% for BMP on carbon steel in 1 M HCl [1], which exceeds the 83.3% reported for HPMP under comparable conditions [2], and (ii) the ability of the benzothiazole-pyrazolone scaffold to generate hetarylazo dyes with bathochromically shifted absorption maxima (Δλ up to +50 nm between chloroform and DMSO) and superior tinctorial strength relative to aniline-derived analogs, a property explicitly attributed to the heterocyclic benzothiazole coupling component [3]. These performance gaps arise from structure-specific features—S-heteroatom participation, extended conjugation, and metal-chelation geometry—that are absent in phenyl-substituted or monocyclic alternatives.

Target (BMP)

  • S-heteroatom and π-acceptor synergy
  • Reported corrosion inhibition 93–95.9%
  • Solvatochromic bathochromic shift up to 50 nm

Generic pyrazolone (HPMP)

  • Phenyl substituent lacks S-heteroatom
  • Reported inhibition 83.3% at higher loading
  • Limited spectral tuning capability

Target (BMP)

  • Pyrazolone carbonyl + azo N sites for chelation
  • Higher tPSA (73.8 Ų) and HBA count (4)
  • Langmuir adsorption on carbon steel

Simple benzothiazole (MBT)

  • Thiol-only coordination, no pyrazolone tautomerism
  • Lower tPSA (~53.5 Ų), HBA = 2
  • May require higher concentration for comparable inhibition

Structural synergy absent in monocyclic or phenyl-substituted alternatives may shift performance in corrosion and dye applications.

Quantitative Differentiation Evidence


Corrosion Inhibition Efficiency on Carbon Steel in Acidic Media

BMP (CAS 17304-62-0) delivers a maximum corrosion inhibition efficiency of 93% at 600 mg L⁻¹ and 95.9% at 800 mg L⁻¹ for ASTM A36 carbon steel in 1 mol L⁻¹ HCl, as determined by gravimetric weight-loss measurements [1]. The structurally simpler 1-phenyl-3-methylpyrazol-5-one (HPMP), when tested on mild steel in comparable 0.5 M HCl using the same gravimetric method, reached a maximum inhibition efficiency of 83.3% at a higher concentration of 1000 mg L⁻¹ [2]. The benzothiazole-bearing compound thus achieves superior protection at lower inhibitor loading, a difference attributable to the additional S-heteroatom and extended aromatic system that enhance chemisorption onto the steel surface via Langmuir-type monolayer formation [1].

Corrosion inhibition
Reported
BMP93% at 600 mg·L⁻¹ (95.9% at 800 mg·L⁻¹)
HPMP83.3% at 1000 mg·L⁻¹
+9.7 to +12.6 points at lower loading
Indicates structure-dependent inhibition advantage
Cross-study comparison; steel grade and acid molarity differ
Corrosion inhibition Carbon steel protection Acidic media gravimetric analysis

Solvatochromic Absorption Tuning in Hetarylazo Dyes

Hetarylazopyrazolone dyes synthesized by coupling diazotised heterocyclic amines with 1-(2-benzothiazolyl)-3-methylpyrazol-5-one (CAS 17304-62-0) exhibit absorption maxima that shift bathochromically by 5–50 nm when the solvent is changed from chloroform to DMSO, with isosbestic points observed around 442, 435, and 465 nm for dyes 3a, 3b, and 3c respectively [1]. In contrast, comparable dyes built on aniline-based coupling components typically show smaller solvent-dependent shifts and lower molar extinction coefficients [2]. The heterocyclic benzothiazole moiety is explicitly cited as the structural origin of the enhanced tinctorial strength and brighter dyeing properties, making benzothiazole-derived dyes superior to their aniline-derived counterparts for disperse dye applications [1].

Solvatochromic shift
Reported
Benzothiazole dyesΔλmax = 5–50 nm (CHCl₃→DMSO)
Aniline-based dyesSmaller shifts, lower tinctorial strength
Supports spectral tuning in dye formulations
Class-level observation; dye-specific validation recommended
Azo dye synthesis Solvatochromism Coupling component comparison

Keto-Hydrazo Tautomerism and Coupling Reactivity

The benzothiazole-substituted pyrazolone CAS 17304-62-0 undergoes diazo-coupling exclusively at the C-4 position of the pyrazolone ring in its hydrazo-keto tautomeric form, as confirmed by ¹H NMR (broad NH peak at 14.94–15.00 ppm for derived dyes 3a–3b in DMSO-d₆) and FT-IR (carbonyl stretching at 1638–1684 cm⁻¹) [1]. This contrasts with the analogous benzimidazole-substituted pyrazolone dyes (3e and 3f), where the NH signal appears upfield at 13.24–13.30 ppm, indicating a different tautomeric equilibrium and less favorable keto-hydrazo stabilization [1]. The stronger preference of the benzothiazole system for the hydrazo-keto tautomer enhances its reactivity as a coupling component in azo dye synthesis, enabling efficient dye formation at 0–5 °C with high yield [1][2].

Keto-hydrazo tautomerism
Head-to-head
¹H NMR δ(NH): 14.94–15.00 ppm (benzothiazole dye) vs 13.24–13.30 ppm (benzimidazole dye)
FT-IR ν(C=O): 1638–1684 cm⁻¹; DFT B3LYP/6-31+G(d)
Confirms stronger hydrazo-keto stabilization for coupling
Downfield NH shift supports higher C-4 reactivity
Tautomerism Diazo-coupling reaction Pyrazolone reactivity

Physicochemical Descriptor Comparison for Inhibitor Selection

CAS 17304-62-0 possesses a computed LogP of 2.1, tPSA of 73.8 Ų, zero H-bond donors, and four H-bond acceptors [1]. In comparison, 2-mercaptobenzothiazole (MBT), the most widely used benzothiazole-based corrosion inhibitor, has a LogP of approximately 2.4, tPSA of ~53.5 Ų, one H-bond donor (–SH), and two H-bond acceptors. The higher PSA and additional H-bond acceptor count of CAS 17304-62-0, arising from the pyrazolone carbonyl and azo-conjugated nitrogen atoms, provide a greater density of electron-rich sites for metal-surface coordination. This is consistent with the experimental observation that BMP adsorbs onto carbon steel following the Langmuir isotherm and achieves 93% inhibition at 600 mg L⁻¹ [2], whereas MBT typically achieves comparable inhibition only at concentrations exceeding 1000 mg L⁻¹ under similar acidic conditions [3].

Physicochemical profile vs MBT
Reported
BMPtPSA 73.8 Ų, HBA 4, HBD 0, 93% inhib. at 600 mg·L⁻¹
MBTtPSA ~53.5 Ų, HBA 2, HBD 1, >80% inhib. at ≥1000 mg·L⁻¹
Higher polar surface area may support adsorption
MBT data from literature review; direct comparison not available
Physicochemical descriptors Corrosion inhibitor design Lipophilicity and adsorption

Antimicrobial and Cytotoxic Activity of the Benzothiazolyl-Pyrazoline Class

A 2024 comprehensive review of 1-(2-benzothiazolyl)pyrazolines—the structural class to which CAS 17304-62-0 belongs—reports that members of this class exhibit broad or selective antimicrobial activity, tuberculostatic activity, and cytotoxicity that is sometimes better than that of positive controls used in the cited studies [1]. Specific members from related studies show MIC values of 12.5–62.5 µg/mL against M. tuberculosis, outperforming rifampicin (MIC = 40 µg/mL) in optimized derivatives [2]. While these data do not yet include direct measurements for the unsubstituted parent compound CAS 17304-62-0 itself, they establish the benzothiazole-pyrazolone scaffold as a privileged chemotype for biological screening. This class-level evidence positions CAS 17304-62-0 as a strategic starting material or reference standard for medicinal chemistry programs targeting antimicrobial or antitubercular lead optimization, where the absence of additional substituents on the benzothiazole ring provides a clean scaffold for systematic SAR exploration.

Antimicrobial class evidence
Class-level
Class members MIC 12.5–200 µg·mL⁻¹ vs. bacterial/fungal strains; some analogs exceed rifampicin MIC
Supports scaffold for antimicrobial screening
Data to verify for parent compound CAS 17304-62-0
Antimicrobial activity Tuberculostatic activity Cytotoxicity class comparison

Proven Application Scenarios


Acidic Corrosion Inhibitor for Carbon Steel

Based on gravimetric evidence showing 93–95.9% inhibition efficiency at 600–800 mg L⁻¹ in 1 M HCl [1], CAS 17304-62-0 is suitable as a corrosion inhibitor for ASTM A36 and mild carbon steel assets exposed to hydrochloric acid during industrial pickling, descaling, or oilfield well stimulation. Its Langmuir-type adsorption indicates monolayer coverage, enabling predictable dose-response behavior. Compared to 1-phenyl-3-methylpyrazol-5-one (83.3% at 1000 mg L⁻¹) [2] and 2-mercaptobenzothiazole, BMP achieves superior protection at lower loading, reducing both chemical cost and thiol-associated environmental burden.

Coupling Component for Solvatochromic Disperse Dyes

CAS 17304-62-0 is a validated coupling component for synthesizing hetarylazo disperse dyes with absorption maxima tunable over a 5–50 nm range depending on solvent polarity (chloroform to DMSO) [1]. The resulting dyes exhibit isosbestic points around 435–465 nm and demonstrate bathochromic shifts that are explicitly larger than those achievable with aniline-derived coupling components, due to the extended conjugation and electron-withdrawing character of the benzothiazole ring [1][2]. This makes the compound suitable for formulating disperse dyes with enhanced tinctorial strength and brightness for polyester and cellulose acetate textiles.

Parent Scaffold for Anti-Tubercular Lead Optimization

As the unsubstituted parent of the 1-(2-benzothiazolyl)pyrazoline chemotype, CAS 17304-62-0 provides a clean molecular scaffold for systematic SAR studies. Literature on this class demonstrates that appropriately substituted analogs achieve MIC values of 12.5 µg/mL against M. tuberculosis, outperforming rifampicin (MIC = 40 µg/mL) [1], and exhibit broad-spectrum antimicrobial activity against S. aureus, S. typhi, C. albicans, and A. niger [2]. The absence of ring substituents on CAS 17304-62-0 allows medicinal chemists to introduce diverse functional groups at the benzothiazole C-6 position or pyrazolone C-4 position without interference, maximizing the chemical space accessible from a single starting material.

DFT Computational Reference Standard for Tautomerism

The well-characterized keto-hydrazo tautomerism of CAS 17304-62-0 (δ(NH) = 14.94–15.00 ppm for its derived dyes; ν(C=O) = 1638–1684 cm⁻¹) [1] and the availability of high-level DFT/TD-DFT computational data at the B3LYP/6-31+G(d) level [1][2] make this compound a useful computational reference standard. Research groups developing new heterocyclic azo dyes or NLO materials can benchmark their computational methods against the experimentally validated absorption maxima and frontier molecular orbital (FMO) energies of dyes derived from CAS 17304-62-0, ensuring methodological accuracy before applying calculations to novel, uncharacterized analogs.

Application
Selection Property
Validation Focus
Acidic corrosion inhibitor research
Langmuir adsorption isotherm; inhibition at moderate loading
Gravimetric weight-loss in HCl media
Solvatochromic disperse dye synthesis
Heterocyclic coupling component; extended π-conjugation
Bathochromic shift and tinctorial strength in dye formulation
Anti-tubercular lead scaffold
Unsubstituted benzothiazole-pyrazolone core
MIC screening and SAR expansion potential
DFT computational reference
Well-characterized tautomerism and FMO energies
Benchmarking absorption maxima and NLO calculations
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